5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. This compound features a fused chromene and pyridine ring system, which contributes to its unique chemical properties and biological activities. Its molecular formula is C13H10N2O2, and it has a molecular weight of approximately 226.23 g/mol. The compound is recognized for its versatile biological profiles and potential applications in medicinal chemistry .
5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- exhibits significant biological activities, including:
The synthesis of 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- can be achieved through a one-pot reaction process involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This reaction is typically conducted under reflux conditions and leads to good yields of the desired compound. In industrial settings, continuous flow reactors may be used to enhance efficiency and yield while adhering to green chemistry principles by utilizing eco-friendly reagents and solvent-free conditions.
This compound has a wide range of applications in various fields:
The mechanism of action for 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- involves interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, it may inhibit certain kinases involved in inflammatory pathways or cancer progression, thus providing therapeutic benefits in related diseases .
Several compounds share structural similarities with 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
5H-Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl | 889879-54-3 | Exhibits similar biological activity but differs in amino group position. |
5H-Benzopyrano[2,3-b]pyridin-5-one | 889879-51-0 | Lacks the amino group at position six; primarily used as a precursor. |
8-Aminoquinoline derivatives | Various | Known for their antimalarial properties but structurally distinct from chromeno-pyridines. |
These comparisons highlight the uniqueness of 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-, particularly regarding its specific amino group positioning which influences its biological activity and potential therapeutic applications.